Rabdosiin

Vue d'ensemble

Description

Rabdosiin is a naturally occurring polyphenolic compound found in various plants, particularly in the Lamiaceae family. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

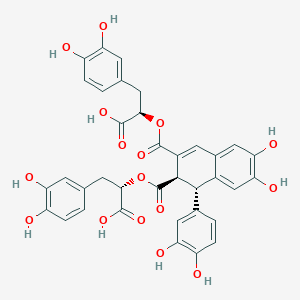

Rabdosiin, also known as (+)-Rabdosiin, is a caffeic acid tetramer connected to a lignan skeleton . This compound has been isolated from various plants and has been proposed as an active pharmacological agent demonstrating potent anti-HIV and antiallergic activities .

Target of Action

This compound’s primary targets are human cancer cell lines, including MCF-7, SKBR3, and HCT-116 . These cell lines are often used in research as models for studying the mechanisms of cancer and testing potential anticancer drugs.

Mode of Action

This compound interacts with its targets by exhibiting cytotoxic activity, particularly against human cancer cell lines . It has been found to be the most cytotoxic among several compounds tested, and it shows very low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) .

Biochemical Pathways

This compound is known to affect the methyl jasmonate (MeJA)-mediated and the Ca2±dependent NADPH oxidase pathways . These pathways play a crucial role in plant secondary metabolism, which is responsible for the production of many bioactive compounds.

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . Undesirable pharmacokinetic properties and unacceptable toxicity pose potential risks to human health and the environment, and constitute principal causes of drug development failure .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation in certain human cancer cell lines . This antiproliferative activity suggests that this compound may have potential as a selective anticancer drug .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rolC gene of Agrobacterium rhizogenes, which is known to activate plant secondary metabolism, affects the production of this compound . Interestingly, the rolC-transformed cell cultures of certain plants yielded two- to threefold less levels of this compound than respective control cultures .

Analyse Biochimique

Biochemical Properties

Rabdosiin is a type of lignan, a class of compounds known for their diverse biochemical properties . It interacts with various biomolecules, including enzymes and proteins, in biochemical reactions

Cellular Effects

This compound has been found to have significant cytotoxic activity against human cancer cell lines . It appears to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In animal models, the effects of this compound appear to vary with dosage . For example, oral administration of E-4 callus biomass (containing this compound) to rats with induced Masugi-nephritis caused an increase in diuresis

Metabolic Pathways

It is known to interact with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rabdosiin typically involves the extraction from plant sources, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to isolate and purify this compound.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound, making it more accessible for research and therapeutic use.

Analyse Des Réactions Chimiques

Types of Reactions

Rabdosiin undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

Substitution: Substitution reactions, particularly those involving hydroxyl groups, can lead to the formation of derivatives with enhanced or modified properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Applications De Recherche Scientifique

Rabdosiin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study polyphenolic structures and their reactivity.

Biology: Research focuses on its role in plant defense mechanisms and its interaction with other biomolecules.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.

Industry: It is explored for use in cosmetics and nutraceuticals, owing to its antioxidant properties.

Comparaison Avec Des Composés Similaires

Rabdosiin is compared with other polyphenolic compounds such as:

Quercetin: Both have antioxidant properties, but this compound exhibits stronger anti-inflammatory effects.

Resveratrol: While resveratrol is well-known for its cardiovascular benefits, this compound shows more potent anticancer activity.

Epigallocatechin gallate: Found in green tea, this compound shares antioxidant properties with this compound but differs in its molecular targets and pathways.

Activité Biologique

Rabdosiin is a lignan compound primarily isolated from the medicinal plant Ocimum sanctum (holy basil) and has garnered attention for its diverse biological activities, particularly in anticancer, antioxidant, and potential neuroprotective roles. This article synthesizes recent research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

1. Overview of this compound

This compound, chemically classified as a lignan, has been identified as a significant bioactive compound in various plant species, including Rabdosia japonica and Ocimum sanctum. Its structure and properties suggest potential therapeutic applications, particularly in oncology and oxidative stress-related conditions.

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several human cancer cell lines. The following table summarizes the cytotoxicity data of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 80 | Induces early apoptosis |

| SKBR3 | 40 | Reduces cell viability |

| HCT-116 | 40 | Concentration-dependent effect |

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of this compound, researchers found that it induced apoptosis in breast cancer cell lines (MCF-7 and SKBR3) and colon cancer cells (HCT-116). The apoptosis was confirmed through flow cytometry analysis, which indicated that treatment with this compound led to significant early and late apoptotic cell populations. Notably, the compound showed minimal cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs), suggesting a selective action against cancer cells while sparing normal cells .

3. Antioxidant Activity

This compound has been recognized for its antioxidant properties, acting as an effective scavenger of reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The antioxidant effects of this compound are attributed to its ability to neutralize free radicals and inhibit lipid peroxidation. Studies have shown that this compound can significantly reduce oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes .

4. Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates its potential role in inhibiting acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease. The following table summarizes findings related to its neuroprotective effects:

| Activity | Assay Method | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | Ellman's Colorimetric Assay | Significant inhibition observed at varying concentrations |

This inhibition suggests that this compound may contribute to cognitive health by enhancing cholinergic signaling .

5. Conclusion

This compound presents a promising profile as a bioactive compound with significant anticancer and antioxidant activities. Its selective cytotoxicity against cancer cells coupled with minimal effects on normal cells positions it as a potential candidate for further development in cancer therapy. Additionally, its neuroprotective properties warrant further investigation into its mechanisms and therapeutic applications.

Propriétés

IUPAC Name |

(2S)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWZFIDWHLCPHJ-ZLESDFJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.